molecular formula C10H9BrO4 B13554024 3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid

3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13554024
M. Wt: 273.08 g/mol
InChI Key: WHAIZOHNYFLVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO4. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a propanoic acid moiety. It is a derivative of benzoic acid and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common method involves the bromination of 3-(2-Methoxyphenyl)propanoic acid using bromine in dichloromethane under inert atmosphere conditions . The reaction typically proceeds at room temperature and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 5-Bromo-2-methoxyphenylboronic acid
  • Tris(2-bromo-5-methoxyphenyl)bismuth

Uniqueness

3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific structural features, including the combination of a bromine atom, methoxy group, and propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

WHAIZOHNYFLVJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.